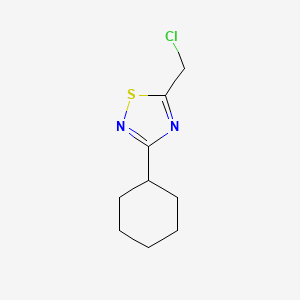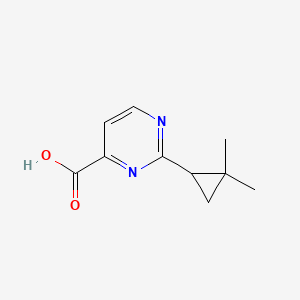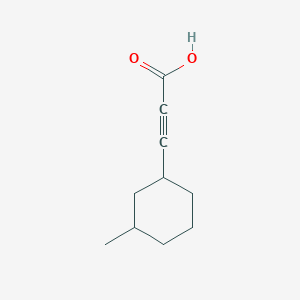
3-(3-Methylcyclohexyl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylcyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2. It is a derivative of propiolic acid, characterized by the presence of a cyclohexyl ring substituted with a methyl group at the third position and a prop-2-ynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol, which is commercially available or can be synthesized from cyclohexene.
Oxidation: The 3-methylcyclohexanol is oxidized to 3-methylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.
Alkyne Formation: The 3-methylcyclohexanone undergoes a Favorskii rearrangement in the presence of a strong base like sodium amide to form 3-(3-methylcyclohexyl)propyne.
Carboxylation: The final step involves the carboxylation of 3-(3-methylcyclohexyl)propyne using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylcyclohexyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium amide, organolithium reagents.
Major Products
Oxidation: 3-(3-Methylcyclohexyl)propanoic acid.
Reduction: 3-(3-Methylcyclohexyl)propene or 3-(3-Methylcyclohexyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Methylcyclohexyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylcyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiolic Acid: The simplest acetylenic carboxylic acid, used as a precursor in organic synthesis.
3-Methylcyclohexanol: A starting material for the synthesis of 3-(3-Methylcyclohexyl)prop-2-ynoic acid.
3-Methylcyclohexanone: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of both a cyclohexyl ring and an alkyne group, which imparts distinct reactivity and potential biological activity. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-(3-methylcyclohexyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h8-9H,2-4,7H2,1H3,(H,11,12) |
Clé InChI |
SXYAYEVUEONNGF-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[2-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethyl]carbamate](/img/structure/B13187995.png)
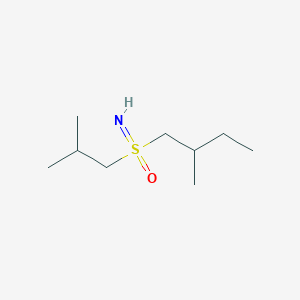
![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)

![N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13188018.png)
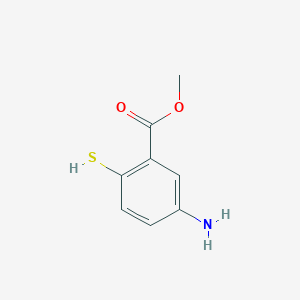
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)

![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
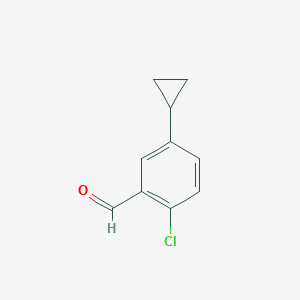

![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
